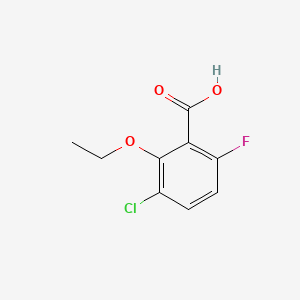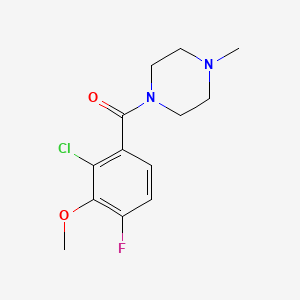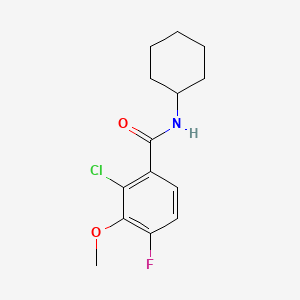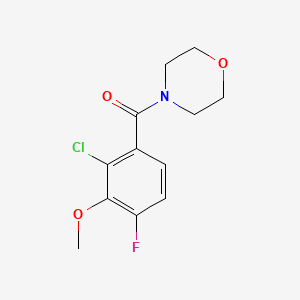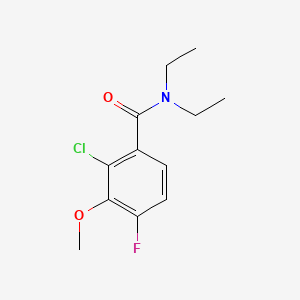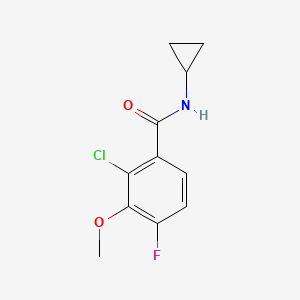
2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide is a chemical compound with the molecular formula C11H11ClFNO2 . It has a molecular weight of 243.66 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H11ClFNO2 . This indicates that the molecule is composed of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as color, density, hardness, melting point, and boiling point . Unfortunately, specific physical and chemical properties for this compound were not available in the sources I found.Mecanismo De Acción
The mechanism of action of 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide is not yet fully understood. However, it is believed to act as an inhibitor of hCAII, which is an enzyme involved in the regulation of pH in the body. By inhibiting hCAII, this compound may be able to modulate the pH of the body and thus affect the activity of other enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have anti-inflammatory and anti-cancer properties. In addition, it is thought to be able to modulate the pH of the body, which may affect the activity of other enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide in laboratory experiments include its high selectivity and potency as an inhibitor of hCAII. Additionally, it is relatively easy to synthesize and is soluble in water and ethanol. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not yet fully understood.
Direcciones Futuras
For the research of 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide include further studies into its biochemical and physiological effects, as well as its potential applications in the development of novel compounds with anti-inflammatory and anti-cancer properties. Additionally, further research should be conducted into the mechanism of action of this compound and its potential to modulate the pH of the body. Finally, further research should be conducted into the synthesis of this compound, as well as its potential applications in other scientific fields.
Métodos De Síntesis
2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-fluoro-3-methoxybenzoyl chloride with cyclopropylmagnesium bromide in the presence of triethylamine. This reaction yields this compound. The second step involves the hydrolysis of the amide group with aqueous sodium hydroxide, which results in the formation of the final product.
Aplicaciones Científicas De Investigación
2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide has been studied for its potential applications in a variety of scientific fields. For example, it has been used as a substrate for the synthesis of highly selective and potent inhibitors of the enzyme human carbonic anhydrase II (hCAII). This compound has also been used in the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c1-16-10-8(13)5-4-7(9(10)12)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOQAXSDVFBCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)NC2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





